molecular formula C10H15NO3 B069306 Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI) CAS No. 170883-37-1

Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)

Cat. No. B069306
M. Wt: 197.23 g/mol
InChI Key: DTNXUGWPFJXFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Biochemical And Physiological Effects

Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as DNA polymerase and topoisomerase. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages And Limitations For Lab Experiments

Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent anticancer and anti-inflammatory properties. However, its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)). One direction is to further investigate its mechanism of action to better understand how it inhibits cancer cell growth and reduces inflammation. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) can be synthesized using a variety of methods, including the reaction of 1,1-dimethylethyl carbamate with cyclopentanone in the presence of a catalyst. Another method involves the reaction of 1,1-dimethylethanol with cyclopentanone in the presence of a catalyst and subsequent reaction with phosgene.

Scientific Research Applications

Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) has been extensively researched for its potential applications in various fields. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.

properties

CAS RN

170883-37-1

Product Name

Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl N-(5-oxocyclopenten-1-yl)carbamate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h5H,4,6H2,1-3H3,(H,11,13)

InChI Key

DTNXUGWPFJXFML-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CCCC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1=CCCC1=O

synonyms

Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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